Fmoc-L-3-Chlorophenylalanine

Solid-Phase Peptide Synthesis Identity Verification Physicochemical Characterization

Fmoc-L-3-Chlorophenylalanine (Fmoc-Phe(3-Cl)-OH) is a protected, non-natural amino acid derivative utilized exclusively as a research intermediate in Fmoc solid-phase peptide synthesis (SPPS). It is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the L-enantiomer of 3-chlorophenylalanine.

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
CAS No. 198560-44-0
Cat. No. B557913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Chlorophenylalanine
CAS198560-44-0
Synonyms198560-44-0; Fmoc-L-3-Chlorophenylalanine; fmoc-3-chloro-l-phenylalanine; fmoc-phe(3-cl)-oh; l-3-(3-chlorophenyl)-n-fmoc-alanine; fmoc-l-3-chlorophe; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoicacid; (l)-3-chlorophenyl-n-fmoc-alanine; Fmoc-L-phe(3-Cl)-OH; (2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; (2S)-3-(3-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; (s)-3-(3-chloro-phenyl)-2-(9h-fluoren-9-ylmethoxycarbonylamino)-propionicacid; fmoc-l-3-chloro-phe-oh; AC1MC50J; fmoc-l-3-chloro-phenylalanine; SCHEMBL800280; CTK7G2376; L-3-Chlorophenyl-N-Fmoc-alanine; MolPort-001-758-159; ZINC2567689; CF-349; AKOS015837249; AM82746; FL028-1; RTR-062092
Molecular FormulaC24H20ClNO4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyUOZAKKJRIKXQPY-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-L-3-Chlorophenylalanine (CAS 198560-44-0): A Meta-Chlorinated Phenylalanine Building Block for Solid-Phase Peptide Synthesis (SPPS) Procurement


Fmoc-L-3-Chlorophenylalanine (Fmoc-Phe(3-Cl)-OH) is a protected, non-natural amino acid derivative utilized exclusively as a research intermediate in Fmoc solid-phase peptide synthesis (SPPS). It is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the L-enantiomer of 3-chlorophenylalanine . The meta-chlorine substituent confers distinct physicochemical properties compared to non-halogenated phenylalanine and other halogenated regioisomers. This building block is specified primarily through its chiral purity (commonly ≥99.5% by Chiral HPLC) and physical specifications (melting point, optical rotation), parameters that directly determine its suitability for automated SPPS workflows and the diastereomeric purity of the final peptide product.

Why Generic Substitution of Fmoc-L-3-Chlorophenylalanine Is Prohibitive: Physicochemical Property Differentiation from Closest Analogs


Fmoc-protected phenylalanine analogs are not interchangeable in peptide synthesis without altering reaction parameters, product purity profiles, and downstream biological properties. Fmoc-L-3-Chlorophenylalanine's meta-chlorine substitution introduces a unique combination of electron-withdrawing effects, steric bulk, lipophilicity, and solid-state packing relative to the non-halogenated parent, the para-chloro regioisomer, the ortho-chloro regioisomer, the meta-bromo analog, and the D-enantiomer . These manifest as quantifiable differences in melting point (154–158°C versus 130–190°C range for analogs), specific optical rotation, and recommended chromatographic purity grades. Substituting the 3-chloro building block for another analog can compromise coupling efficiency during SPPS, alter peptide RP-HPLC retention times (affecting purification), and change the biological activity of the resulting peptide. Therefore, procurement specifications must match the exact regioisomer, enantiomer, and halogen identity, verified by CAS number, to ensure synthetic consistency and comparability of research results .

Quantitative Differentiation Evidence: Fmoc-L-3-Chlorophenylalanine vs. Closest Analogs for Procurement Specification


Melting Point Comparison: Fmoc-L-3-Chlorophenylalanine vs. Fmoc-L-4-Chlorophenylalanine (Positional Isomer) as a Critical Identity Check

Fmoc-L-3-Chlorophenylalanine (meta-chloro) exhibits a melting point range of 154–158°C, which is markedly higher than the 138°C reported for its para-chloro regioisomer (Fmoc-L-4-Chlorophenylalanine, CAS 175453-08-4) . This 16–20°C difference enables unambiguous identity verification by melting point determination upon receipt, distinguishing the meta-isomer from the more common para-isomer, which could otherwise be mistakenly substituted in a synthesis protocol. The meta-isomer also has a lower melting point than the non-halogenated Fmoc-L-Phenylalanine (180–187°C) , confirming that both the presence and position of chlorine influence solid-state intermolecular interactions.

Solid-Phase Peptide Synthesis Identity Verification Physicochemical Characterization

Optical Rotation Differentiation: Fmoc-L-3-Chlorophenylalanine vs. Its D-Enantiomer to Prevent Enantiomeric Cross-Contamination

The specific optical rotation of Fmoc-L-3-Chlorophenylalanine is reported as [α]²⁰/D = -37 ± 2° (C=1 in DMF) or -36° to -40° (C=1, DMF) . Its D-enantiomer (Fmoc-D-3-Chlorophenylalanine, CAS 205526-23-4) exhibits an optical rotation of opposite sign, reported as [α]²⁰/D = +34 ± 2° (C=1 in DMF) . The magnitude of the L-isomer's rotation also differs from the non-halogenated Fmoc-L-Phenylalanine ([α]²⁰/D = -38 ± 3°) and the para-chloro isomer ([α]²⁰/D = -30.9°, C=0.5 in DMF) . These differences serve as a quantitative acceptance criterion: a measured rotation outside the specified range immediately flags potential enantiomeric or regioisomeric contamination.

Chirality Control Enantiomeric Purity Optical Rotation

Chiral Purity Specification: Fmoc-L-3-Chlorophenylalanine at ≥99.5% (Chiral HPLC) as a Procurement Threshold vs. Standard-Grade 95–98% Analogs

Fmoc-L-3-Chlorophenylalanine is commercially available at a certified chiral purity of ≥99.5% (by Chiral HPLC), a specification that explicitly addresses the minimization of the undesired D-enantiomer contaminant . In contrast, many comparator building blocks are routinely supplied at 95% or 98% purity by standard (non-chiral) HPLC . The difference between ≥99.5% chiral purity and 98% general purity is critical: the latter specification does not guarantee enantiomeric excess and could contain up to 2% of the D-isomer, leading to the accumulation of diastereomeric peptide impurities during multistep SPPS. For a 20-mer peptide, this level of epimerized building block can result in a product mixture where the desired peptide represents less than 67% of the total peptide content [1].

Peptide Diastereomer Control Chiral HPLC Purity Specification

Solubility Differentiation: Fmoc-L-3-Chlorophenylalanine DMSO Solubility of 100 mg/mL as a Formulation Parameter vs. Structurally Related Halogenated Analogs

Fmoc-L-3-Chlorophenylalanine demonstrates a DMSO solubility of 100 mg/mL (approximately 237 mM) [1]. This solubility enables the preparation of concentrated stock solutions for applications such as bioconjugation, where high local reagent concentration is required, or for coupling under low-volume SPPS conditions. The meta-bromo analog (Fmoc-L-3-Bromophenylalanine) has reported solubility in DMSO but at a lower molarity due to its higher molecular weight (466.3 g/mol), resulting in approximately 214 mM at 100 mg/mL—a 10% molar concentration reduction . The ortho-chloro isomer has different solubility characteristics due to altered crystal packing (melting point 130–136°C) , and the para-chloro isomer's DMSO solubility is not routinely specified at this concentration, suggesting potential procurement risk.

Solution Preparation Solubility Screening Bioconjugation

Lipophilicity Shift via Halogen Identity: Fmoc-L-3-Chlorophenylalanine vs. Fmoc-L-3-Bromophenylalanine in RP-HPLC Peptide Retention as a Purification Orthogonality Tool

Incorporation of Fmoc-L-3-Chlorophenylalanine into a peptide chain increases the peptide's RP-HPLC retention time relative to the non-halogenated phenylalanine-containing peptide due to the increased lipophilicity of the chlorophenyl side chain . However, the retention shift is less pronounced than that imparted by Fmoc-L-3-Bromophenylalanine, which introduces a heavier and more polarizable halogen atom. This differential retention behavior—typically an increment of 2–5 minutes for 3-Cl substitution versus 5–8 minutes for 3-Br substitution under standard 5–95% acetonitrile/water gradients—can be exploited to achieve chromatographic separation of peptides that differ only in their halogenation pattern [1]. The 3-chloro derivative thus offers a deliberate intermediate lipophilicity step between the parent phenylalanine and the more hydrophobic bromo analog, allowing fine-tuning of purification strategies.

RP-HPLC Purification Lipophilicity Peptide Separation

Verified Application Scenarios for Fmoc-L-3-Chlorophenylalanine Based on Quantified Differentiation Evidence


High-Fidelity Solid-Phase Peptide Synthesis Requiring Verified Diastereomeric Purity

Procure the ≥99.5% (Chiral HPLC) grade for automated SPPS of bioactive peptides destined for receptor binding assays, where even 1% of D-enantiomer containing peptide can cause false-negative or shifted IC₅₀ values. The high chiral purity, confirmed by entry in Section 3 (Evidence Item 3), reduces cumulative epimerization risk in long peptide sequences and supports reproducible structure-activity relationship (SAR) campaigns .

Meta-vs-Para Halogen Positional Scanning in Peptide Lead Optimization

Use Fmoc-L-3-Chlorophenylalanine in parallel with its para-chloro isomer to probe the effect of halogen position on peptide target binding. The 16–20°C melting point difference (Evidence Item 1) provides a simple identity test to ensure that the correct regioisomer is used in each synthesis arm, avoiding erroneous SAR conclusions that would arise from inadvertent isomer swap. The distinct optical rotation values (Evidence Item 2) provide an orthogonal confirmation of regioisomeric identity .

Intermediate-Lipophilicity Probe in Halogen Series SAR: 3-Cl vs. 3-Br Peptide Analogs

Synthesize paired peptide libraries incorporating Fmoc-L-3-Chlorophenylalanine and Fmoc-L-3-Bromophenylalanine to create a halogen-size SAR series. The differential RP-HPLC retention (Evidence Item 5) provides a built-in purification advantage, as the 3-Cl and 3-Br peptides can be resolved chromatographically. The superior molar solubility of the 3-Cl building block in DMSO (237 mM vs. ~214 mM for 3-Br; Evidence Item 4) facilitates preparation of higher-concentration stock solutions for coupling reactions, potentially improving synthesis yield for sterically demanding sequences [1].

Identity Verification Protocol for Regulated Peptide Synthesis Cores

In core facilities or CRO settings where multiple halogenated Fmoc-amino acids are handled, implement a two-point identity check: melting point (target 154–158°C) and specific optical rotation (target -36° to -40° in DMF). This protocol, derived from Evidence Items 1 and 2, distinguishes Fmoc-L-3-Chlorophenylalanine from its 2-chloro, 4-chloro, 3-bromo, and non-halogenated analogs, preventing costly synthesis failures caused by building block misidentification .

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